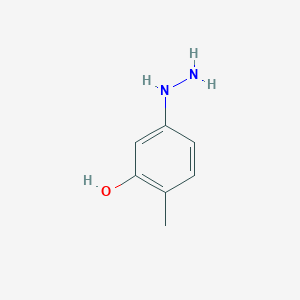![molecular formula C11H12N2O B13585841 4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one](/img/structure/B13585841.png)
4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one is a heterocyclic compound that features an imidazo[1,2-a]pyridine core This structure is significant in medicinal chemistry due to its presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one typically involves multi-component reactions. One efficient method includes the reaction between 2-aminopyridine, arylglyoxal, and 4-hydroxypyran. This cascade reaction is catalyst-free, uses green solvents, and is operationally simple, scalable, and eco-friendly . The product can be collected through simple filtration, avoiding tedious purification techniques.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and scalable reactions are likely to be applied to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or photocatalysis.
Substitution: Transition metal catalysis or radical reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical reactions can lead to various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. Detailed studies on its exact mechanism are still ongoing .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and have comparable biological activities.
Imidazo[1,5-a]pyridines: Another class of compounds with similar pharmacological properties.
Imidazo[1,2-a]pyrazines: Known for their applications in medicinal chemistry.
Uniqueness
4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity. Its potential for diverse therapeutic applications makes it a valuable compound in drug development.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-imidazo[1,2-a]pyridin-2-ylbutan-2-one |
InChI |
InChI=1S/C11H12N2O/c1-9(14)5-6-10-8-13-7-3-2-4-11(13)12-10/h2-4,7-8H,5-6H2,1H3 |
InChI Key |
ZYLBQVJAQHKTES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CN2C=CC=CC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


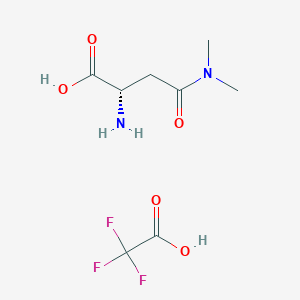
![N-[(4-Chlorophenyl)methyl]-N'-[2-(piperazin-1-YL)ethyl]ethanediamide](/img/structure/B13585773.png)
![4-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585788.png)
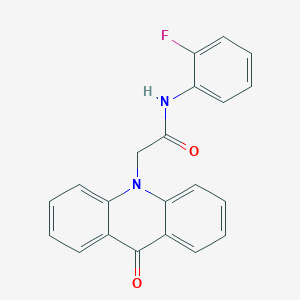
![N-(4-ethoxyphenyl)-2-(2-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}hydrazin-1-ylidene)-3-oxobutanamide](/img/structure/B13585796.png)
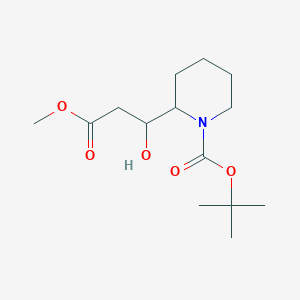
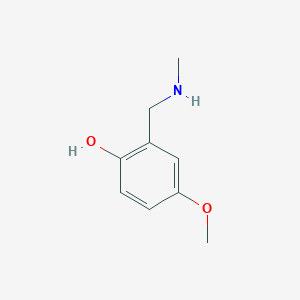
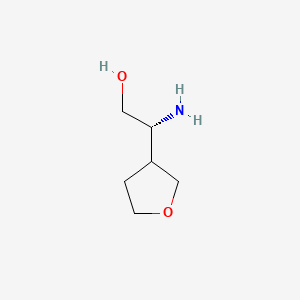
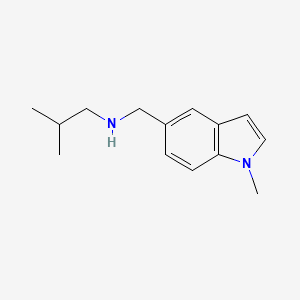
![[4-(Methoxymethyl)phenyl]hydrazine](/img/structure/B13585825.png)
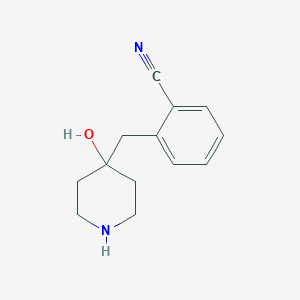
![tert-butyl[(1R,2R)-2-hydroxycyclopentyl]methylcarbamate](/img/structure/B13585831.png)
